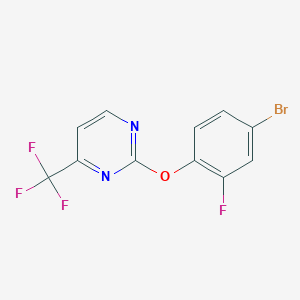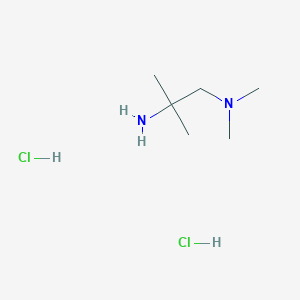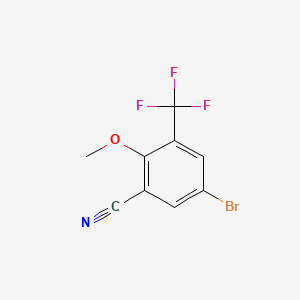
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole, also known as 4-Bromo-5-methyl-3-phenylpyrazole, is a heterocyclic compound that has been widely used in scientific research. It is a type of pyrazole, which is a five-membered ring with two nitrogen atoms and three carbon atoms, and is a derivative of 4-bromophenyl and 5-bromomethyl. 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has a variety of properties that make it an attractive compound for scientific research applications.
Applications De Recherche Scientifique
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 4-bromo-5-methyl-3-phenylpyrazole-1-oxide and 4-bromo-5-methyl-3-phenylpyrazole-2-oxide. It has also been used in the synthesis of other pyrazole derivatives, such as 4-bromo-2-methyl-3-phenylpyrazole and 4-bromo-3-methyl-3-phenylpyrazole. Additionally, 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has been used in the synthesis of heterocyclic compounds, such as 4-bromo-3-methyl-3-phenylpyridine and 4-bromo-3-methyl-3-phenylpyrimidine.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is not yet fully understood. However, it is believed that the compound interacts with various proteins in the body, which leads to changes in the expression of certain genes. Additionally, the compound is thought to inhibit certain enzymes, which can lead to changes in metabolic pathways.
Biochemical and Physiological Effects
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of certain cancer cells, as well as modulate the expression of certain genes. Additionally, the compound has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively inexpensive and can be synthesized in a variety of solvents. Additionally, the compound is stable and has a long shelf life. However, the compound is also toxic, and should be handled with caution. Additionally, the compound is not water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for research on 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential use of the compound as an anticancer agent. Additionally, further research could be conducted to explore the potential use of the compound as an inhibitor of certain enzymes. Finally, further research could be conducted to explore the potential use of the compound as a
Méthodes De Synthèse
The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is achieved by reacting 4-bromophenyl with 5-bromomethyl-1H-pyrazole. This reaction can be carried out in a variety of solvents, including acetic acid, acetonitrile, and dimethylformamide. The reaction is typically carried out at temperatures ranging from room temperature to 150°C. The reaction is often catalyzed by a variety of compounds, such as triethylamine and pyridine.
Propriétés
IUPAC Name |
4-bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br3N2/c11-5-8-9(13)10(15-14-8)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHBHOFDPMATKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

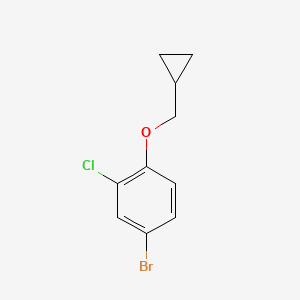
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
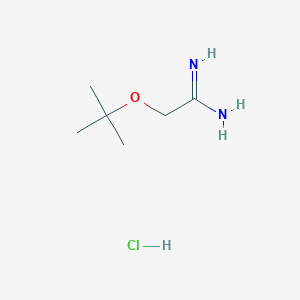
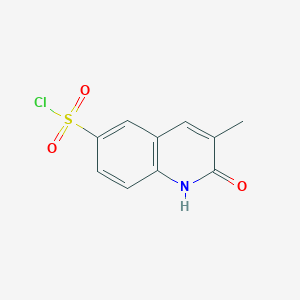
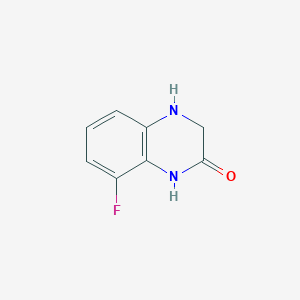
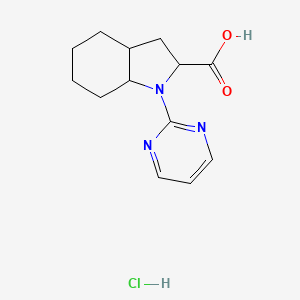
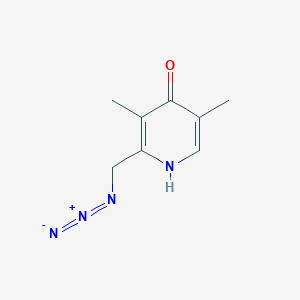
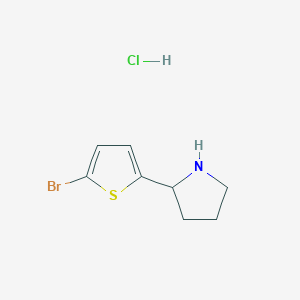
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)

